3'-Cyano-3-(2,3-dimethylphenyl)propiophenone
Overview
Description
3’-Cyano-3-(2,3-dimethylphenyl)propiophenone: is an organic compound with the molecular formula C18H17NO . It is a derivative of propiophenone, characterized by the presence of a cyano group and two methyl groups on the phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-3-(2,3-dimethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylbenzaldehyde and malononitrile.
Knoevenagel Condensation: The 2,3-dimethylbenzaldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 3-(2,3-dimethylphenyl)-2-propenenitrile.
Michael Addition: The resulting product then undergoes a Michael addition with benzoyl chloride in the presence of a base like sodium ethoxide to yield 3’-Cyano-3-(2,3-dimethylphenyl)propiophenone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’-Cyano-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3’-Cyano-3-(2,3-dimethylphenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving cyano and phenyl groups.
Industry: In the industrial sector, 3’-Cyano-3-(2,3-dimethylphenyl)propiophenone is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(2,3-dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, participating in various biochemical reactions. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone
- 3’-Cyano-3-(3,4-dimethylphenyl)propiophenone
- 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone
Comparison: Compared to its analogs, 3’-Cyano-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and interactions.
Properties
IUPAC Name |
3-[3-(2,3-dimethylphenyl)propanoyl]benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-5-3-7-16(14(13)2)9-10-18(20)17-8-4-6-15(11-17)12-19/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJQVWKEMDCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC(=C2)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644618 | |
Record name | 3-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-14-7 | |
Record name | 3-[3-(2,3-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.